molecular formula C9H11BrO2 B1283214 1-Bromo-4-(2-methoxyethoxy)benzene CAS No. 39255-23-7

1-Bromo-4-(2-methoxyethoxy)benzene

Cat. No. B1283214
CAS RN: 39255-23-7
M. Wt: 231.09 g/mol
InChI Key: DQKTZKYEOYBUSN-UHFFFAOYSA-N
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Description

1-Bromo-4-(2-methoxyethoxy)benzene is a compound that is structurally related to various brominated benzene derivatives that have been studied for their chemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds and their behaviors in various chemical contexts.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be complex, involving multiple steps and varying yields. For instance, a natural product with a similar structure, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was synthesized starting from a related compound in five steps with an overall yield of 34% . This indicates that the synthesis of such compounds can be achieved but may require careful optimization to improve yields.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives can be quite intricate, with specific dihedral angles between substituent groups affecting the overall shape of the molecule. For example, in (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, the dihedral angle between the methoxy- and bromo-substituted benzene rings is 24.6° . Such structural details are crucial for understanding the reactivity and physical properties of these compounds.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions, including bromination, demethylation, and isomerization. The reaction of methoxymethyl-substituted aryl methyl ethers with BBr3 followed by the addition of MeOH can afford arylphenols in high yields . Additionally, the structure of 2-bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one can undergo partial isomerization in solution . These reactions highlight the reactivity of brominated benzene compounds and their potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. X-ray structure determinations have shown that despite close chemical similarity, the packing motifs of such compounds can be highly variable . Vibrational analysis and chemical reactivity descriptors, such as ionization energy and electrophilicity, have been used to predict the reactivity of compounds like 4-bromo-3-(methoxymethoxy) benzoic acid . Moreover, the crystal structures can form two-dimensional architectures sustained by hydrogen bonds and other interactions . These properties are essential for the potential application of these compounds in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

1-Bromo-4-(2-methoxyethoxy)benzene is a chemical compound with the CAS Number: 39255-23-7 . It is typically stored at room temperature and has a molecular weight of 231.09 . This compound is a liquid and is used as a starting reagent in the synthesis of other compounds .

  • Synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene : 2-Bromoethyl methyl ether is used as a starting reagent in the synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene . This reaction likely involves the substitution of the bromine atom in 2-Bromoethyl methyl ether with the 1-bromo-4-(2-methoxyethoxy)benzene molecule, resulting in the formation of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene.
  • Synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene : 2-Bromoethyl methyl ether is used as a starting reagent in the synthesis of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene . This reaction likely involves the substitution of the bromine atom in 2-Bromoethyl methyl ether with the 1-bromo-4-(2-methoxyethoxy)benzene molecule, resulting in the formation of 1-bromo-4-[(2-methoxyethoxy)methyl]benzene.

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, take off contaminated clothing immediately and wash off with soap and plenty of water .

properties

IUPAC Name

1-bromo-4-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-6-7-12-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQKTZKYEOYBUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298225
Record name 1-Bromo-4-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2-methoxyethoxy)benzene

CAS RN

39255-23-7
Record name 1-Bromo-4-(2-methoxyethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39255-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(2-methoxyethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromophenol (41, 5.0 g, 28.9 mmol) in dimethylformamide (15 mL) were added potassium carbonate (4.40 g, 31.8 mmol) and 1-bromo-2-methoxyethane (5.00 g, 36.0 mmol) under an atmosphere of nitrogen. The reaction mixture was stirred at ambient temperature overnight and concentrated under reduced pressure. The residue was slurried in ethyl acetate (50 mL) and filtered. The filtrate was washed with saturated sodium bicarbonate solution, dried over magnesium sulfate and filtered. Silica gel column chromatography (0-10% ethyl acetate in hexanes) gave the desired compound as a colorless oil (42, 3.2 g, 48%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
48%

Synthesis routes and methods II

Procedure details

Potassium carbonate (2.4 g, 17.3 mmol) was suspended in N,N-dimethyl formamide (15 mL). 4-bromophenol (1.00 g, 5.78 mmol) and 1-bromo-2-methoxyethane (0.964 g, 6.94 mmol) were added into the reaction sequentially and the resulting mixture was stirred at 60° C. for 17 hours. The reaction mixture was diluted with water and extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with brine (50 mL) dried over sodium sulfate and evaporated to give the title compound (1.3 g, 99%) as a yellow oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.964 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Synthesis routes and methods III

Procedure details

To an ice-cooled solution of 4-bromophenoxyethanol (5 g, 23.0 mmol) in THF (30 ml) was added a suspension of sodium hydride (1.10 g, 46.1 mmol) in THF (30 ml), with stirring. After 20 minutes dimethyl sulfate (4.37 ml, 46.1 mmol) was added dropwise. The reaction mixture was stirred for 4 hours at room temperature then quenched slowly with saturated aq. ammonium chloride (50 ml). The mixture was extracted with ethyl acetate (100 ml) and the organic extract was washed successively with 1M hydrochloric acid (50 ml) and brine (50 ml), dried over anhydrous magnesium sulfate and filtered. The solvent was removed under reduced pressure to leave 4-(2-methoxy-ethoxy)-bromobenzene (5.5 g, ca. quant.) as a pale brown oil. 1H-NMR; δ (CDCl3), 7.36 (2H, d, J=9.1 Hz), 6.80 (2H, d, J=9.1 Hz), 4.09 (2H, t, J=4.7 Hz), 3.74 (2H, t, J=4.7 Hz) and 3.45 (3H, s).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-bromophenoxyethanol
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
4.37 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
O Yamazaki, H Togo, G Nogami… - Bulletin of the Chemical …, 1997 - journal.csj.jp
The development of novel water-soluble organosilane compounds and their application to radical reactions in water medium have been studied. A series of novel organosilane …
Number of citations: 62 www.journal.csj.jp
K Strohfeldt, H Müller‐Bunz, C Pampillón, NJ Sweeney… - 2006 - Wiley Online Library
6‐[4‐(2‐Methoxyethoxy)phenyl]fulvene (3a) and 6‐{4‐[2‐(dimethylamino)ethoxy]phenyl}fulvene (3b) were prepared as the starting materials for the synthesis of three different classes of …
TJ Cleij, JK King, LW Jenneskens - Macromolecules, 2000 - ACS Publications
For many applications of polysilanes in optoelectronic devices, it is desirable that polymer properties, such as their band gap energy levels, their (redox) stability, and their propensity to …
Number of citations: 44 pubs.acs.org
SH Chuang, YSE Lee, LYL Huang, CK Chen… - European Journal of …, 2020 - Elsevier
Highly expressed in cancer 1 (Hec1) plays an essential role in mitosis and is correlated with cancer formation, progression, and survival. Phosphorylation of Hec1 by Nek2 kinase is …
Number of citations: 9 www.sciencedirect.com
N Ranasinghe - 2014 - scholar.archive.org
In recent years, modern technology such as microwave irradiation and continuous flow processes have emerged as valuable tools in chemical and pharmaceutical industry, facilitating …
Number of citations: 2 scholar.archive.org

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